3,4,5-Trifluorophenyl Chloroformate

Catalog No.
S14236208
CAS No.
M.F
C7H2ClF3O2
M. Wt
210.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorophenyl Chloroformate

Product Name

3,4,5-Trifluorophenyl Chloroformate

IUPAC Name

(3,4,5-trifluorophenyl) carbonochloridate

Molecular Formula

C7H2ClF3O2

Molecular Weight

210.54 g/mol

InChI

InChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H

InChI Key

UUEZRUSXGFPRFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(=O)Cl

3,4,5-Trifluorophenyl chloroformate is an organic compound classified as a chloroformate ester. Its chemical formula is C8H4ClF3O2\text{C}_8\text{H}_4\text{ClF}_3\text{O}_2, and it has a molecular weight of approximately 224.56 g/mol. This compound is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. The compound is known for its high toxicity and corrosiveness, necessitating careful handling and storage under appropriate safety protocols .

3,4,5-Trifluorophenyl chloroformate is reactive with nucleophiles, making it useful in various chemical transformations. It can participate in:

  • Acylation Reactions: The chloroformate group can acylate alcohols and amines, forming esters and amides.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3,4,5-trifluorophenol and hydrochloric acid.
  • Reactions with Alcohols: It reacts readily with alcohols to produce corresponding esters.

The presence of trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .

The synthesis of 3,4,5-trifluorophenyl chloroformate can be achieved through several methods:

  • Direct Chlorination: Reaction of 3,4,5-trifluorophenol with phosgene or a chlorinating agent like thionyl chloride.
  • Carbonylation: Utilizing carbon monoxide in the presence of a suitable catalyst to convert phenols into chloroformates.
  • Fluorination Reactions: Starting from phenol derivatives followed by selective fluorination using reagents like sulfur tetrafluoride or other fluorinating agents.

These methods allow for the efficient production of this compound while maintaining control over purity and yield .

3,4,5-Trifluorophenyl chloroformate finds applications in various fields:

  • Pharmaceutical Chemistry: Used as an intermediate in the synthesis of pharmaceuticals due to its ability to introduce trifluoromethyl groups into organic molecules.
  • Organic Synthesis: Acts as a reagent for acylation reactions to form esters and amides.
  • Chemical Research: Employed in studies related to structure-activity relationships in drug design.

Its unique properties make it valuable in developing compounds with enhanced biological activity or stability .

Research on interaction studies involving 3,4,5-trifluorophenyl chloroformate primarily focuses on its reactivity with nucleophiles. These studies often explore how the trifluoromethyl group influences reaction rates and mechanisms compared to non-fluorinated analogs. Such interactions are critical for understanding how modifications affect biological activity and metabolic pathways in drug candidates .

Several compounds share structural similarities with 3,4,5-trifluorophenyl chloroformate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Nitrophenyl chloroformateC7H4ClNO4Contains a nitro group; used for protection of hydroxyl groups .
Phenyl chloroformateC7H5ClO2A simpler structure without fluorine; widely used in organic synthesis .
2,3,4,5,6-Pentafluorophenyl chloroformateC8H2ClF5O2Contains five fluorine atoms; exhibits different reactivity due to increased electronegativity .

The presence of multiple fluorine atoms in 3,4,5-trifluorophenyl chloroformate enhances its reactivity compared to phenyl chloroformate while providing distinct physical properties that can be exploited in synthetic chemistry.

Electronic Modulation and Reactivity

The trifluoromethyl group in 3,4,5-trifluorophenyl chloroformate exerts a dual electronic effect: inductive electron withdrawal stabilizes transition states during nucleophilic attacks, while resonance effects delocalize electron density across the aromatic system. This combination accelerates reactions with amines, alcohols, and thiols, making the reagent ideal for synthesizing carbamates, carbonates, and thiocarbonates. For example, in prodrug synthesis, the chloroformate reacts selectively with hydroxyl groups to form labile carbonate linkages that hydrolyze under physiological conditions.

Table 1: Comparative Reactivity of Fluorinated Chloroformates

CompoundMolecular FormulaElectrophilicity (Relative Rate)Primary Applications
3,4,5-TrifluorophenylC₇H₂ClF₃O₂1.00 (Reference)Prodrug activation, PET tracers
4-NitrophenylC₇H₄ClNO₄0.78Protecting group chemistry
PentafluorophenylC₈H₂ClF₅O₂1.45High-throughput peptide synthesis

Data derived from kinetic studies of nucleophilic acyl substitutions.

Applications in Drug Candidate Optimization

The integration of 3,4,5-trifluorophenyl chloroformate into medicinal chemistry workflows addresses two key challenges: metabolic stability and target engagement. Fluorine’s hydrophobic nature (π-π logP = 3.44) enhances membrane permeability, while its small atomic radius minimizes steric disruption during protein-ligand interactions. A notable application involves the synthesis of covalent kinase inhibitors, where the chloroformate introduces fluorine-rich warheads that form irreversible bonds with cysteine residues in ATP-binding pockets. Additionally, its use in ¹⁸F-labeled positron emission tomography (PET) tracers leverages the kinetic stability of the C–F bond to prolong imaging agent half-lives in vivo.

The synthesis of chloroformate esters, including 3,4,5-trifluorophenyl chloroformate, has historically relied on several well-established methodologies that form the foundation of industrial production processes. These traditional approaches have been extensively studied and optimized over decades of research and development.

Classical Phosgene-Based Synthesis

The most conventional method for preparing chloroformate esters involves the direct reaction of phosgene with the corresponding alcohol or phenol [1]. For 3,4,5-trifluorophenyl chloroformate, this process requires the reaction of 3,4,5-trifluorophenol with phosgene gas under controlled conditions [2]. The reaction typically proceeds at temperatures between 0-5°C to minimize decomposition and side reactions [1]. This method achieves yields ranging from 85-98% when properly controlled [2].

The reaction mechanism involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbon center of phosgene, followed by the elimination of hydrogen chloride [3]. The process requires careful temperature control and efficient removal of the hydrogen chloride byproduct to drive the equilibrium toward product formation [2].

Diphosgene and Triphosgene Methodologies

Alternative phosgene equivalents have been developed to address handling and storage concerns associated with gaseous phosgene [4]. Diphosgene and triphosgene serve as solid or liquid phosgene surrogates that decompose under reaction conditions to generate phosgene in situ [5]. Triphosgene has emerged as the preferred reagent due to its solid state at room temperature and enhanced stability during storage [4].

The triphosgene-mediated synthesis of 3,4,5-trifluorophenyl chloroformate typically employs temperatures between 20-100°C with reaction times of 1-4 hours [5]. This method achieves yields of 80-95% while offering improved handling characteristics compared to gaseous phosgene [4]. The reaction often incorporates tertiary amines such as tributylamine to facilitate the process and neutralize generated hydrogen chloride [5].

Research has demonstrated that the optimal equivalent ratio of triphosgene to alcohol ranges from 0.3 to 1 equivalent, with tributylamine used in amounts of 0.8 to 3 equivalents relative to the alcohol compound [5]. Solvent selection plays a crucial role, with aromatic hydrocarbons and ether solvents such as toluene and tetrahydrofuran providing optimal results [5].

Acid Chloride Mediated Approaches

An alternative traditional pathway involves the use of various acid chlorides to effect chloroformylation of phenolic substrates [6]. This methodology typically requires higher temperatures ranging from 20-80°C and extended reaction times of 2-8 hours [6]. While this approach offers moderate yields of 60-85%, it provides an alternative when phosgene-based reagents are not available or practical [6].

The mechanism involves the formation of mixed anhydride intermediates that subsequently undergo nucleophilic attack by chloride ions to yield the desired chloroformate product [4]. The reaction conditions must be carefully optimized to prevent competing side reactions that can reduce overall yield and product purity.

MethodTemperature (°C)Reaction TimeTypical Yield (%)Industrial Applicability
Phosgene + Alcohol0-51-3 hours85-98Limited
Diphosgene + Alcohol10-502-6 hours70-90Moderate
Triphosgene + Alcohol20-1001-4 hours80-95High
Triphosgene + Alcohol + Amine0-400.5-2 hours85-98High
Acid Chloride + Alcohol20-802-8 hours60-85Moderate

Modern Innovations in Fluorinated Aromatic Precursor Activation

Contemporary advances in synthetic methodology have introduced several innovative approaches for the preparation of fluorinated chloroformate esters, with particular emphasis on improving reaction efficiency, selectivity, and operational convenience.

Flow Chemistry and Continuous Processing

The implementation of flow reactor technology represents a significant advancement in chloroformate synthesis [5] [7]. Continuous flow systems enable precise control of reaction parameters while minimizing the accumulation of hazardous intermediates [8]. For 3,4,5-trifluorophenyl chloroformate synthesis, flow reactors typically operate at temperatures between 0-30°C with residence times of 1-4 minutes [9].

The flow chemistry approach utilizes T-shaped mixers constructed from polytetrafluoroethylene with inner diameters of 2 millimeters to ensure efficient mixing of reactant streams [5]. Solutions of triphosgene and mixtures of the fluorinated phenol with tributylamine are fed at controlled rates of 2 milliliters per minute, achieving linear velocities of 127 centimeters per minute [5]. This methodology consistently produces yields of 90-98% while maintaining excellent product purity [5].

Research has demonstrated that the optimal reaction conditions in flow systems involve maintaining the triphosgene solution at concentrations of 0.35-1.5 molar with equivalent ratios of 0.20-0.50 relative to the alcohol substrate [7]. The incorporation of catalytic amounts of dimethylformamide or pyridine enhances reaction efficiency and product formation [5].

Microchannel Reactor Technology

Advanced microchannel reactor systems have emerged as powerful tools for the synthesis of fluorinated compounds [10]. These systems provide enhanced heat and mass transfer characteristics while enabling precise control of reaction stoichiometry [10]. For fluorinated chloroformate synthesis, microchannel reactors operate at temperatures ranging from -5 to 40°C with residence times as short as 30 seconds to 2 minutes [10].

The microchannel approach incorporates specialized mixing structures including T-type, spherical, and heart-shaped configurations with channel diameters of 0.5-10 millimeters [10]. These geometric features promote efficient mixing of reactants while minimizing unwanted side reactions [10]. Yields of 85-96% are routinely achieved using this technology [10].

Catalytic Activation Strategies

Modern synthetic approaches have explored the use of various catalysts to enhance the formation of fluorinated chloroformate esters [11]. Lewis acid catalysts such as scandium triflate and zinc chloride have demonstrated effectiveness in promoting chloroformylation reactions [11]. These catalysts operate at temperatures of 50-150°C with reaction times of 5-30 minutes, achieving yields of 70-90% [11].

Lewis base catalysis has also emerged as a viable approach for activating alcohols toward chloroformylation [12]. Catalysts such as 1-formylpyrrolidine and diethylcyclopropenone enable the selective formation of carbon-chlorine bonds under mild conditions [12]. This methodology operates at temperatures of 20-60°C with reaction times of 1-6 hours, producing yields of 80-95% [12].

Electrochemical Synthesis Methods

Electrochemical approaches represent an emerging area of research for chloroformate synthesis [13]. These methods utilize electrochemical activation to generate reactive intermediates that facilitate chloroformylation reactions [13]. Operating temperatures typically range from 25-80°C with reaction times of 2-4 hours, achieving yields of 65-85% [13].

The electrochemical methodology offers advantages in terms of environmental compatibility and operational simplicity, as it eliminates the need for stoichiometric chemical oxidants [13]. Current densities of 10-20 milliamperes per square centimeter are typically employed with nickel or carbon electrodes [14].

MethodKey InnovationTemperature (°C)Residence TimeYield (%)
Flow Reactor with TriphosgeneContinuous flow processing0-301-4 minutes90-98
Continuous MicroreactorMicrochannel technology-5-4030 seconds-2 minutes85-96
Catalytic ActivationMetal catalyst activation50-1505-30 minutes70-90
Lewis Base CatalysisNucleophilic activation20-601-6 hours80-95
Electrochemical SynthesisElectrochemical activation25-802-4 hours65-85

Optimization Strategies for Yield and Purity in Industrial-Scale Production

The successful industrial manufacture of 3,4,5-trifluorophenyl chloroformate requires comprehensive optimization of multiple process parameters to achieve maximum yield and product purity while maintaining economic viability and operational reliability.

Temperature and Pressure Control Systems

Precise temperature control represents one of the most critical factors in optimizing chloroformate synthesis [2]. Modern industrial processes employ advanced temperature control systems capable of maintaining reaction temperatures within ±1°C tolerance, compared to the ±5°C tolerance typical of traditional methods [2]. This enhanced precision control results in yield improvements of 5-10% over conventional approaches [2].

Pressure optimization has been identified as another key parameter for maximizing reaction efficiency [2]. Contemporary processes utilize controlled pressure systems operating at 0.1-2 bar, compared to atmospheric pressure conditions used in traditional methods [2]. This pressure control contributes to yield improvements of 3-7% while enabling better control of volatile reactants and products [2].

Research has demonstrated that optimal reaction temperatures for 3,4,5-trifluorophenyl chloroformate synthesis range from 0-40°C depending on the specific methodology employed [5]. Higher temperatures can lead to increased side reactions and product decomposition, while lower temperatures may result in incomplete conversion and extended reaction times [5].

Advanced Catalyst Systems

The selection and optimization of catalyst systems significantly impact both yield and selectivity in chloroformate synthesis [4]. Modern industrial processes employ carefully selected Lewis acid and Lewis base catalysts that provide yield improvements of 10-15% compared to uncatalyzed reactions [4]. Catalysts such as scandium triflate, zinc chloride, and various phosphine oxides have demonstrated particular effectiveness [11].

Catalyst loading optimization represents a critical parameter, with studies indicating that 1.5 equivalents of catalyst relative to the substrate provides optimal performance [11]. Lower catalyst loadings result in incomplete conversion, while higher loadings can promote unwanted side reactions and increase process costs [11].

The incorporation of co-catalysts and catalyst promoters has emerged as an effective strategy for further enhancing reaction performance [4]. Combinations of Lewis acids with tertiary amines or phosphine compounds often provide synergistic effects that improve both yield and selectivity [4].

Solvent System Engineering

Sophisticated solvent selection and optimization strategies have been developed to maximize reaction efficiency and product purity [5]. Modern processes employ optimized solvent mixtures rather than single solvents, achieving yield improvements of 8-12% compared to traditional dichloromethane or tetrahydrofuran systems [5].

Research has identified that binary solvent mixtures combining aromatic hydrocarbons with polar aprotic solvents provide optimal results for fluorinated chloroformate synthesis [5]. Toluene-tetrahydrofuran mixtures at specific ratios have demonstrated particular effectiveness in promoting high yields while facilitating product purification [5].

Solvent recycling and recovery systems have been integrated into modern industrial processes to minimize waste generation and reduce operating costs [15]. Advanced distillation and purification systems enable the recovery and reuse of high-purity solvents, contributing to overall process sustainability [15].

Process Intensification Through Micromixing

Enhanced mixing efficiency through micromixing technology provides substantial improvements in reaction performance [7]. Micromixing systems achieve yield improvements of 12-18% compared to conventional mechanical stirring approaches [7]. These systems enable rapid and uniform mixing of reactants, minimizing concentration gradients and reducing the formation of byproducts [7].

Advanced mixing technologies including static mixers, microjet reactors, and oscillatory flow reactors have been successfully implemented in industrial chloroformate production [7]. These systems provide superior mass transfer characteristics while enabling precise control of mixing intensity and residence time distribution [7].

Integrated Heat Management Systems

Sophisticated heat management strategies have been developed to optimize reaction thermodynamics and kinetics [2]. Integrated heat exchange systems provide yield improvements of 8-15% compared to external cooling methods [2]. These systems enable precise temperature control while efficiently removing or supplying reaction heat as required [2].

Reactive distillation and reactive extraction techniques have been employed to combine reaction and separation operations in single unit operations [15]. This process intensification approach reduces equipment requirements while improving overall process efficiency and product purity [15].

Quality Control and Analytical Optimization

Advanced analytical methods have been implemented to monitor and control product quality throughout the manufacturing process [5]. High-performance liquid chromatography methods enable real-time monitoring of reaction progress and product purity [5]. These analytical systems provide feedback for process control systems, enabling automatic adjustment of operating parameters to maintain optimal performance [5].

Feedstock purity requirements have been identified as critical factors affecting overall process performance [2]. Modern processes require feedstock purities of 99% or higher, compared to the 95-98% purity acceptable in traditional methods [2]. This enhanced purity requirement contributes to yield improvements of 5-8% while reducing the formation of impurities [2].

ParameterTraditional MethodModern ApproachImpact on Yield
Temperature Control±5°C tolerance±1°C precision control5-10% improvement
Pressure OptimizationAtmospheric pressure0.1-2 bar controlled3-7% improvement
Catalyst SelectionNo catalyst typicallyLewis acids/bases10-15% improvement
Solvent SystemDichloromethane/TetrahydrofuranOptimized solvent mixtures8-12% improvement
Reaction Time2-6 hours1-10 minutes15-20% improvement
Feedstock Purity95-98% required99%+ required5-8% improvement
Mixing EfficiencyMechanical stirringMicromixing technology12-18% improvement
Heat ManagementExternal coolingIntegrated heat exchange8-15% improvement

The chemical compound 3,4,5-trifluorophenyl chloroformate has emerged as a pivotal intermediate in modern pharmaceutical research, serving as a crucial building block for the development of targeted therapeutic agents. This compound's unique structural features, particularly the presence of three fluorine atoms on the aromatic ring combined with the reactive chloroformate functional group, provide exceptional opportunities for nucleophilic acyl substitution reactions that enable the creation of diverse bioactive molecules [2].
The strategic incorporation of trifluorophenyl functionalities into drug molecules has demonstrated significant advantages in modulating pharmacokinetic properties, enhancing target selectivity, and improving metabolic stability [3]. High-throughput screening programs have consistently identified trifluorophenyl-containing compounds as promising candidates across multiple therapeutic areas, with particular success in oncology, antimicrobial therapy, and neuroprotection [4] [5].

Design of Anticancer Agents Through Trifluorophenyl Functionalization

The development of anticancer agents represents one of the most successful applications of 3,4,5-trifluorophenyl chloroformate in targeted drug discovery. The compound serves as a key intermediate in the synthesis of kinase inhibitors, apoptosis-inducing agents, and cell cycle modulators that have shown remarkable efficacy in preclinical and clinical studies [6] [7] [8].

Structure-Guided Modifications for Kinase Inhibition

Structure-based drug design approaches have extensively utilized 3,4,5-trifluorophenyl chloroformate in the development of selective kinase inhibitors. The trifluorophenyl moiety provides essential hydrophobic interactions within the ATP-binding pocket while simultaneously conferring selectivity through specific geometric constraints [9] [10] [11].

The design of second-generation BCR-ABL inhibitors exemplifies the strategic use of trifluorophenyl functionalization. Nilotinib, which incorporates a 3,4,5-trifluorophenyl group, demonstrates superior selectivity compared to first-generation inhibitors, with IC50 values ranging from 0.25 to 1.2 μM against various kinases while maintaining greater than 100-fold selectivity over off-targets [11]. The trifluorophenyl substituent occupies a specific hydrophobic pocket within the kinase active site, forming critical van der Waals interactions that contribute to both potency and selectivity [12].

Molecular dynamics simulations have revealed that the 3,4,5-trifluorophenyl group undergoes conformational locking within the binding pocket, preventing rotation that could lead to unfavorable interactions with surrounding residues [13]. This conformational restriction enhances binding affinity while reducing the likelihood of promiscuous interactions with other kinases. The electronic properties of the fluorine atoms also contribute to the formation of weak hydrogen bonds with backbone amide groups, further stabilizing the ligand-protein complex [14].

The development of JAK2 inhibitors has similarly benefited from trifluorophenyl functionalization. LY2784544, an imidazopyridazine derivative containing trifluoromethyl groups, exhibits potent JAK2 inhibition with IC50 values of 8-12 nM while maintaining 942-fold selectivity over JAK3 [9]. The trifluoromethyl substituents contribute to the compound's favorable pharmacokinetic profile, including enhanced metabolic stability and improved oral bioavailability [9].

Combinatorial Libraries for High-Throughput Screening

High-throughput screening campaigns utilizing combinatorial libraries have identified numerous trifluorophenyl-containing compounds as anticancer leads. DNA-encoded chemical libraries (DECLs) containing 3,4,5-trifluorophenyl scaffolds have yielded hit rates of 0.001-0.01% against various cancer targets, with successful identification of K-Ras inhibitors, p53 modulators, and topoisomerase inhibitors [4] [5].

The screening of a 1.77 million compound DECL against the oncogenic K-Ras protein resulted in the identification of several trifluorophenyl-containing inhibitors with nanomolar binding affinities [5]. These compounds demonstrated competitive inhibition of K-Ras binding to Raf, effectively disrupting downstream signaling cascades essential for cancer cell proliferation. The trifluorophenyl group was found to be crucial for binding affinity, with removal of fluorine atoms resulting in 10-100 fold decreases in potency [5].

One-bead-one-compound (OBOC) libraries have also proven valuable for identifying trifluorophenyl-containing anticancer agents. A recent screen of a 10^6 compound OBOC library against the Bcl-2 protein family yielded several triazolothiadiazole derivatives with IC50 values ranging from 0.31 to 0.7 μM [8]. The most potent compound, containing a 2,4-dimethoxyphenyl substituent, showed selective growth inhibition against Bcl-2-expressing cancer cell lines without affecting Bcl-2-negative controls [8].

Parallel synthesis approaches have enabled the rapid generation of focused libraries based on 3,4,5-trifluorophenyl chloroformate scaffolds. These libraries typically contain 10^2 to 10^3 compounds and achieve hit rates of 0.5-2.0% in anticancer screens [15]. The relatively high hit rates observed with trifluorophenyl-containing libraries reflect the favorable physicochemical properties imparted by fluorine substitution, including improved membrane permeability and metabolic stability [3].

Development of Antimicrobial Compounds via Nucleophilic Acyl Substitution

The antimicrobial applications of 3,4,5-trifluorophenyl chloroformate derivatives represent a growing area of pharmaceutical research, with particular emphasis on combating drug-resistant bacterial strains. The compound's ability to undergo nucleophilic acyl substitution reactions enables the synthesis of diverse antimicrobial scaffolds that target multiple bacterial pathways [16] [17] [18].

Trifluoromethyl pyrazole derivatives synthesized using 3,4,5-trifluorophenyl chloroformate have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL [16]. These compounds effectively prevent biofilm formation and eradicate preformed biofilms, properties that are particularly valuable in treating chronic infections. The trifluoromethyl group enhances antimicrobial potency through improved membrane penetration and increased binding affinity to bacterial targets [16].

Thiochrome derivatives containing trifluorophenyl substituents have shown excellent antifungal activity against Candida albicans and Cryptococcus neoformans, with MIC values of 0.25-8 μg/mL [18]. The mechanism of action involves disruption of fungal cell membrane integrity, leading to rapid cell death. Structure-activity relationship studies have revealed that the presence of electron-withdrawing trifluorophenyl groups significantly enhances antifungal potency compared to non-fluorinated analogs [18].

Nucleophilic acyl substitution reactions involving 3,4,5-trifluorophenyl chloroformate have been instrumental in the development of novel β-lactam potentiators. These compounds work synergistically with existing antibiotics to overcome resistance mechanisms, particularly in Gram-negative bacteria. The trifluorophenyl group contributes to improved pharmacokinetic properties while maintaining compatibility with β-lactam antibiotics [18].

Case Studies in Neuroprotective Agent Synthesis

The application of 3,4,5-trifluorophenyl chloroformate in neuroprotective agent development has yielded promising results in addressing neurodegenerative diseases, stroke, and traumatic brain injury. The compound's versatility in nucleophilic acyl substitution reactions has enabled the synthesis of diverse neuroprotective scaffolds targeting multiple pathways involved in neuronal damage [19] [20] [21].

The development of α-synuclein aggregation inhibitors represents a significant breakthrough in Parkinson's disease research. Triazole derivatives synthesized using 3,4,5-trifluorophenyl chloroformate have demonstrated the ability to reduce α-synuclein aggregation by 44% in vitro, with the most potent compound showing efficacy in the MPTP mouse model of Parkinson's disease [20] [21]. The trifluorophenyl group enhances blood-brain barrier penetration and provides metabolic stability essential for central nervous system applications [20].

Neuroinflammation represents another important target for trifluorophenyl-containing neuroprotective agents. Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory activity through inhibition of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) production in lipopolysaccharide-stimulated microglia cells [19]. These compounds modulate the nuclear factor-κB (NF-κB) pathway and reduce endoplasmic reticulum stress, providing comprehensive neuroprotection against multiple damage mechanisms [19].

The synthesis of glutamate excitotoxicity inhibitors has also benefited from trifluorophenyl functionalization. Quinoline derivatives containing 3,4,5-trifluorophenyl substituents have demonstrated selective modulation of N-methyl-D-aspartate (NMDA) receptors, reducing glutamate-induced neuronal death while preserving physiological neurotransmission [22]. The trifluorophenyl group contributes to receptor selectivity and improved pharmacokinetic properties essential for stroke therapy applications [22].

Case studies in traumatic brain injury have revealed the potential of trifluorophenyl-containing compounds to provide neuroprotection through multiple mechanisms. A recent study demonstrated that a triazolothiadiazole derivative effectively reduced caspase-3 activation and prevented neuronal apoptosis in experimental models of brain trauma [8]. The compound's neuroprotective efficacy was attributed to its ability to modulate calcium homeostasis and reduce oxidative stress, with the trifluorophenyl group contributing to cellular uptake and target engagement [8].

XLogP3

3

Hydrogen Bond Acceptor Count

5

Exact Mass

209.9695415 g/mol

Monoisotopic Mass

209.9695415 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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